molecular formula C10H15ClN2O3 B2751312 Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride CAS No. 2177263-09-9

Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride

Cat. No.: B2751312
CAS No.: 2177263-09-9
M. Wt: 246.69
InChI Key: HUCYULHXKVWQGO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride (CAS: 1221791-99-6) is a bicyclic heterocyclic compound featuring a fused isoxazole ring system. Its structure includes an ethyl ester group at position 3 and an amino group at position 5, with a hydrochloride salt enhancing solubility in polar solvents.

Bicyclic heterocycles like this are pivotal in drug discovery due to their conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 5-amino-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9;/h6H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCYULHXKVWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate with ammonia or an amine source to introduce the amino group at the 5-position. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including solvent selection, temperature control, and purification techniques, is crucial to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted isoxazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[d]isoxazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition and minimum inhibitory concentration (MIC) values were evaluated using the agar diffusion method, revealing that certain derivatives possess antibacterial activity comparable to standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Tetrahydrobenzo[d]isoxazole Derivatives

CompoundZone of Inhibition (mm)MIC (μg/mL)
5A1050
5B1240
Penicillin3010

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole can inhibit cancer cell proliferation. Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, such as DNA gyrase, which is crucial for bacterial DNA replication .

Table 2: Anticancer Activity and Binding Affinities

CompoundTarget ProteinBinding Energy (kcal/mol)
5ADNA gyrase-7.0
5BTopoisomerase II-6.5

Neuroprotective Effects

Another promising application of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure have shown potential as acetylcholinesterase inhibitors, which are beneficial in increasing acetylcholine levels in the brain and enhancing cognitive function .

Table 3: Acetylcholinesterase Inhibition Potency

CompoundIC50 Value (µM)
3i2.7
Control10

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives involves several chemical reactions including diazotization and subsequent coupling reactions with various aromatic amines or carboxylic acids. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs derive from tetrahydrobenzo[b]thiophene and isoxazole-based scaffolds. Key distinctions lie in heterocyclic core structure, substituents, and biological activity.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Biological Activity References
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride Benzo[d]isoxazole 3-ethyl ester, 5-amino (HCl salt) Limited data (discontinued)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene 3-cyano, 2-hydrazono-benzoyl urea Antitumor activity (cell line testing)
1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) Tetrahydrobenzo[b]thiophene 3-ethyl ester, 2-phenyl hydrazono-benzoyl urea Antitumor activity (cell line testing)
Thiourea derivatives (e.g., 3a, 3b) Tetrahydrobenzo[b]thiophene Thiourea substituents Antitumor activity via cyclized annulated products

Key Differences and Implications

Heterocyclic Core: Isoxazole vs. Thiophene: The target compound’s benzo[d]isoxazole core offers distinct electronic properties compared to sulfur-containing tetrahydrobenzo[b]thiophene analogs.

Substituent Effects: The 5-amino group in the target compound introduces a basic site, which, when protonated (as in the hydrochloride salt), enhances aqueous solubility. In contrast, thiophene derivatives often feature thiourea or hydrazono-benzoyl urea groups, which are linked to antitumor mechanisms via DNA intercalation or kinase inhibition . The ethyl ester at position 3 in both the target compound and analogs like 7d suggests shared metabolic pathways (e.g., esterase-mediated hydrolysis), but the presence of a phenyl hydrazono group in 7d may confer additional stability or target specificity .

Biological Activity :

  • While the target compound lacks published activity data, tetrahydrobenzo[b]thiophene derivatives (e.g., 7a, 7d) demonstrate antitumor activity against multiple cell lines, attributed to their annulated pyrimidine or triazole moieties . This highlights the importance of fused heterocyclic systems in modulating bioactivity.

Biological Activity

Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique isoxazole ring fused with a tetrahydrobenzo moiety, which contributes to its pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. For instance, the synthesis of related isoxazole derivatives has been documented, showcasing various approaches that can be adapted for this compound .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory effects on monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system .

Anticancer Properties

This compound has demonstrated potential anticancer activity. In vitro studies have indicated that it exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), COV318 (ovarian cancer).
  • IC50 Values : Ranged from 19.9 µM to 75.3 µM in different assays .

These findings suggest that the compound may disrupt cancer cell proliferation through mechanisms that need further elucidation.

Neuroprotective Effects

Research has indicated potential neuroprotective properties associated with compounds in the same class as this compound. These compounds may modulate neurotransmitter systems or exhibit antioxidant activity that protects neuronal cells from oxidative stress .

Study 1: In Vitro Antiproliferative Activity

A study conducted on various derivatives of tetrahydrobenzo[d]isoxazole compounds reported their effects on human tumor cell lines. The results highlighted significant antiproliferative activity across multiple cancer types:

CompoundCell LineIC50 (µM)
AMDA-MB-23119.9
BOVCAR-331.5
CCOV31843.9

This table summarizes the potency of different derivatives compared to this compound .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of these compounds. The study utilized molecular docking techniques to analyze how these compounds interact with target proteins involved in cell cycle regulation and apoptosis induction .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC or NMR to confirm intermediate formation.

How can researchers characterize the purity and structure of this compound?

Basic Question
A multi-technique approach is recommended:

  • ¹H NMR : For structural confirmation. For example, the NH₂ group in similar compounds appears as a singlet at δ 6.03 ppm, and tetrahydrobenzo protons resonate between δ 1.66–2.75 ppm .
  • HPLC : To assess purity (>95% is typical for biological assays).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 285.3 for the free base).

Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry or hydrogen bonding patterns .

What in vitro biological assays are suitable for evaluating its antitumor potential?

Advanced Question

  • Cell Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
    • Example: Derivatives of tetrahydrobenzo[b]thiophene showed IC₅₀ values <40 nM in antiproliferative assays .
  • Microtubule Depolymerization Assays : Quantify disruption of tubulin polymerization (e.g., via fluorescence polarization).
    • Compound 4 in was ~7-fold more potent than the lead in microtubule disruption.

Basic Question

  • Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Insight : The Boc-protected intermediate is stable at room temperature for >6 months, while the hydrochloride salt requires desiccant .

What computational tools aid in designing derivatives with improved activity?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to predict binding to tubulin (PDB ID: 1SA0) .
  • QSAR Models : Correlate logP and polar surface area with IC₅₀ values to optimize pharmacokinetics.
  • DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups enhance isoxazole reactivity) .

How to scale up synthesis without compromising purity?

Advanced Question

  • Process Optimization : Replace dropwise addition (e.g., Boc₂O in THF ) with continuous flow reactors for better control.
  • Workup Strategy : Use liquid-liquid extraction (ethyl acetate/NaHCO₃) to remove unreacted reagents .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters like pH and temperature.

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